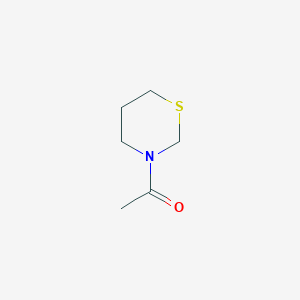
N-acetyltetrahydro-1,3-thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyltetrahydro-1,3-thiazine (NATHT) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a derivative of tetrahydrothiophene and is known for its unique chemical structure and properties. NATHT has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-acetyltetrahydro-1,3-thiazine is not well understood, but it is believed to act as a modulator of various biological pathways. N-acetyltetrahydro-1,3-thiazine has been shown to interact with various proteins and enzymes in the body, which can lead to changes in cellular signaling and gene expression. These changes can ultimately lead to the therapeutic effects of N-acetyltetrahydro-1,3-thiazine.
Efectos Bioquímicos Y Fisiológicos
N-acetyltetrahydro-1,3-thiazine has been shown to have various biochemical and physiological effects in the body. For example, N-acetyltetrahydro-1,3-thiazine has been shown to have antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-acetyltetrahydro-1,3-thiazine has also been shown to have neuroprotective effects, which can help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its unique chemical structure, which allows for the synthesis of various derivatives with different properties. This makes N-acetyltetrahydro-1,3-thiazine a valuable starting material for drug discovery research. However, one of the limitations of using N-acetyltetrahydro-1,3-thiazine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on N-acetyltetrahydro-1,3-thiazine. One potential area of research is the development of new derivatives of N-acetyltetrahydro-1,3-thiazine with improved properties for drug discovery research. Another potential area of research is the investigation of the potential therapeutic applications of N-acetyltetrahydro-1,3-thiazine in various disease states, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further research is needed to better understand the mechanism of action of N-acetyltetrahydro-1,3-thiazine and its effects on cellular signaling and gene expression.
Métodos De Síntesis
The synthesis of N-acetyltetrahydro-1,3-thiazine is a complex process that involves several steps. The most commonly used method for synthesizing N-acetyltetrahydro-1,3-thiazine is the reaction between tetrahydrothiophene and acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of N-acetyltetrahydro-1,3-thiazine, which can be further purified by various techniques such as chromatography.
Aplicaciones Científicas De Investigación
N-acetyltetrahydro-1,3-thiazine has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of N-acetyltetrahydro-1,3-thiazine is in medicinal chemistry, where it is used as a starting material for the synthesis of various drugs. N-acetyltetrahydro-1,3-thiazine is also used in drug discovery research to identify new drug targets and to develop new drugs with improved efficacy and safety profiles.
Propiedades
Número CAS |
118515-26-7 |
|---|---|
Nombre del producto |
N-acetyltetrahydro-1,3-thiazine |
Fórmula molecular |
C6H11NOS |
Peso molecular |
145.23 g/mol |
Nombre IUPAC |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
Clave InChI |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
SMILES canónico |
CC(=O)N1CCCSC1 |
Sinónimos |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



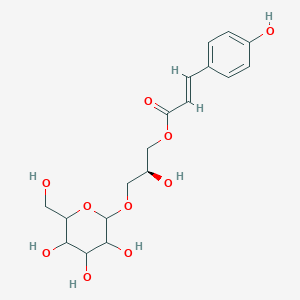
![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)
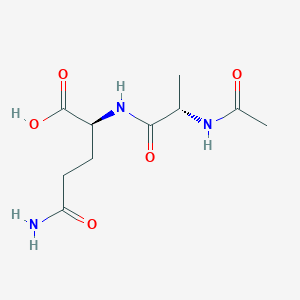
![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)
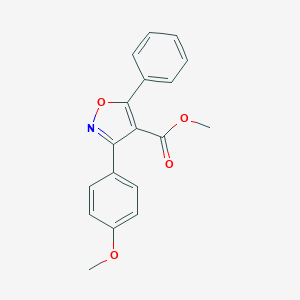
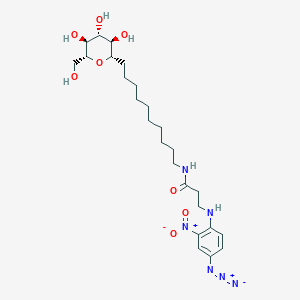
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
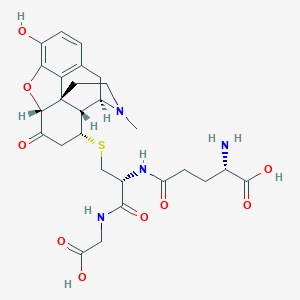
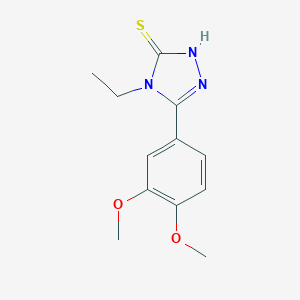
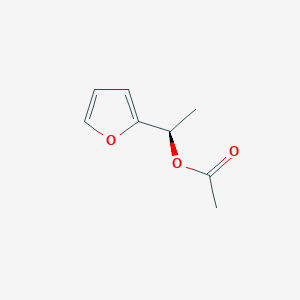


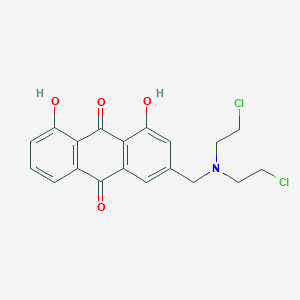
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)